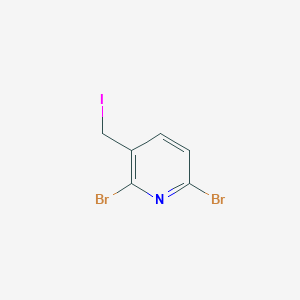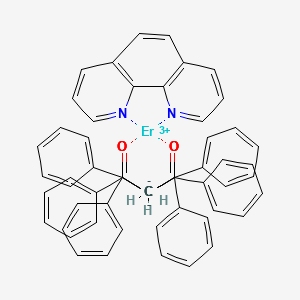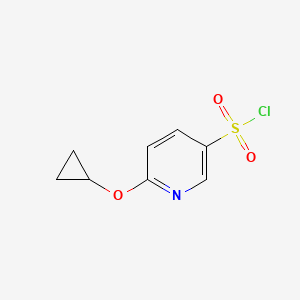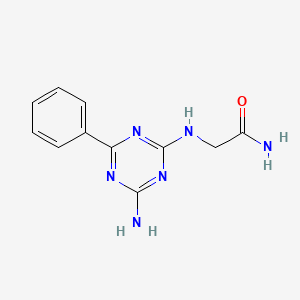![molecular formula C8H9N3 B13130989 2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
2,4-Dimethyl-2H-benzo[d][1,2,3]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound featuring a fused benzene and triazole ring system This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-2H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with acetic acid and sodium nitrite, followed by cyclization to form the triazole ring. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: 2,4-Dimethyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated triazoles or other substituted derivatives.
科学的研究の応用
2,4-Dimethyl-2H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
作用機序
The mechanism of action of 2,4-Dimethyl-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Benzotriazole: Lacks the methyl groups, making it less reactive.
2-Methylbenzotriazole: Contains only one methyl group, resulting in different chemical properties.
4-Methylbenzotriazole: Similar to 2-Methylbenzotriazole but with the methyl group at a different position.
Uniqueness: This structural feature allows for more diverse chemical modifications and interactions, making it a valuable compound in various fields of research .
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
2,4-dimethylbenzotriazole |
InChI |
InChI=1S/C8H9N3/c1-6-4-3-5-7-8(6)10-11(2)9-7/h3-5H,1-2H3 |
InChIキー |
PDGAAYUATJAXJI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2=NN(N=C12)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)

![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)


![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
